Merimepodib

Catalog No.
S535009
CAS No.
198821-22-6
M.F
C23H24N4O6
M. Wt
452.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Merimepodib

CAS Number

198821-22-6

Product Name

Merimepodib

IUPAC Name

[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate

Molecular Formula

C23H24N4O6

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m0/s1

InChI Key

JBPUGFODGPKTDW-SFHVURJKSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

Merimepodib, N-3-(3-(3-methoxy-4-oxazol-5-ylphenyl)ureido)benzylcarbamic acid tetrahydrofuran-3-yl ester, VX 497, VX-497

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4

Isomeric SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@H]3CCOC3)C4=CN=CO4

The exact mass of the compound Merimepodib is 452.16958 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Merimepodib (CAS 198821-22-6), also known as VX-497, is a highly potent, reversible, and uncompetitive inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH). Structurally distinct from both nucleoside analogs and older fungal derivatives, it belongs to the phenyl-oxazole urea class of inhibitors. By binding directly to the enzyme-substrate complex, Merimepodib blocks the de novo biosynthesis of guanine nucleotides. In procurement and assay design, it is highly valued for its low-nanomolar affinity (Ki = 7–10 nM) and its ability to inhibit IMPDH without requiring intracellular activation, making it a highly reproducible reference standard for host-directed antiviral screening, immunosuppression modeling, and structural biology applications [1].

Generic substitution of Merimepodib with more common IMPDH inhibitors like Ribavirin or Mycophenolic Acid (MPA) frequently compromises assay reproducibility and mechanism-of-action clarity. Ribavirin is a competitive inhibitor that functions as a prodrug; it requires intracellular phosphorylation by host kinases, leading to highly variable efficacy depending on the specific cell line's metabolic profile. Furthermore, Ribavirin induces viral mutagenesis, confounding experiments intended to strictly isolate nucleotide depletion. While MPA is an uncompetitive inhibitor like Merimepodib, it exhibits weaker potency (micromolar vs. nanomolar) and distinct binding kinetics. Procuring Merimepodib provides activation-independent, uncompetitive target engagement, ensuring that observed phenotypic effects are strictly tied to direct IMPDH inhibition rather than variable intracellular metabolism [1].

Direct Target Affinity and Isoform Potency vs. Legacy Inhibitors

Merimepodib demonstrates exceptional binding affinity for both human IMPDH isoforms, significantly outperforming legacy inhibitors. In cell-free biochemical assays, Merimepodib exhibits Ki values of 10 nM for IMPDH I and 7 nM for IMPDH II. In contrast, Mycophenolic acid (MPA) typically demonstrates baseline EC50 values in the 240 nM range, while competitive nucleoside analogs like Ribavirin show negligible direct enzyme inhibition without prior conversion to their triphosphate forms [1].

Evidence DimensionIMPDH II Inhibition (Ki)
Target Compound Data7 nM
Comparator Or BaselineMycophenolic acid (MPA): ~240 nM (EC50)
Quantified Difference>30-fold higher biochemical potency
ConditionsCell-free enzymatic assay

Nanomolar affinity allows researchers to use significantly lower compound concentrations, minimizing off-target toxicity and improving the signal-to-noise ratio in biochemical screening.

Broad-Spectrum Antiviral Potency and Therapeutic Index vs. Ribavirin

In comparative in vitro viral replication models, Merimepodib consistently demonstrates superior potency and safety profiles compared to the clinical standard Ribavirin. Across a diverse panel of viruses (including HBV, HCMV, RSV, and HSV-1), Merimepodib was quantified as being 17- to 186-fold more potent than Ribavirin. Furthermore, the therapeutic index (ratio of cytotoxicity to antiviral efficacy) of Merimepodib was 14-fold and 39-fold better than Ribavirin for HBV and HCMV, respectively [1].

Evidence DimensionAntiviral Potency and Therapeutic Index
Target Compound Data17- to 186-fold higher potency; 39-fold better TI (HCMV)
Comparator Or BaselineRibavirin: Baseline (1x)
Quantified DifferenceUp to 186x greater potency and 39x wider safety margin
ConditionsCultured cell viral replication assays

The superior therapeutic index ensures that viral inhibition is driven by true antiviral mechanisms rather than compounded host-cell cytotoxicity, which is critical for accurate hit validation.

Synergistic Efficacy in Antiviral Combination Workflows

Merimepodib has proven highly effective as a combination agent in modern antiviral research, particularly against SARS-CoV-2. When used as a monotherapy, a 10 µM dose of Merimepodib reduced SARS-CoV-2 viral titers by 4 logs in Vero cells. However, when combined with the polymerase inhibitor Remdesivir, profound synergy was observed: a combination of just 1.25 µM Merimepodib and 2.5 µM Remdesivir reduced the infectious titer of SARS-CoV-2 to below the detectable limit of the TCID50 assay, outperforming higher concentrations of either agent used alone [1].

Evidence DimensionSARS-CoV-2 Viral Titer Reduction
Target Compound DataMerimepodib (1.25 µM) + Remdesivir (2.5 µM): Titer reduced below detectable limit
Comparator Or BaselineMerimepodib alone / Remdesivir alone: Require higher doses (>3.3 µM and >2.5 µM) for comparable reduction
Quantified DifferenceSynergistic complete suppression at fractional concentrations
ConditionsVero cell SARS-CoV-2 infection model (TCID50 assay)

Validates Merimepodib as the optimal IMPDH inhibitor for designing and testing host-directed antiviral combination therapies in emerging infectious disease models.

Assay Reproducibility via Activation-Independent Target Engagement

A major procurement differentiator for Merimepodib in laboratory workflows is its direct mechanism of action. Unlike Ribavirin and Tiazofurin, which function as prodrugs requiring intracellular phosphorylation or conversion into NAD analogs, Merimepodib binds directly to the IMPDH enzyme-substrate complex in its native form. This circumvents the primary mechanism of assay variability associated with nucleoside analogs—specifically, the variable expression of host kinases across different cell lines—ensuring consistent, reproducible target engagement in both cell-based and cell-free screening environments [1].

Evidence DimensionRequirement for Intracellular Activation
Target Compound DataActive in native form (direct uncompetitive binding)
Comparator Or BaselineRibavirin / Tiazofurin: Require kinase-mediated phosphorylation/activation
Quantified DifferenceElimination of cell-line dependent metabolic bottlenecks
ConditionsCell-based and cell-free screening assays

Eliminates metabolic conversion as a confounding variable, making Merimepodib the most reliable choice for cross-cell-line reproducibility and cell-free structural studies.

Host-Directed Antiviral Combination Screening

Because Merimepodib targets a host enzyme (IMPDH) rather than a mutable viral protein, it is the premier reference compound for host-directed antiviral screening. It is specifically recommended for checkerboard assays evaluating synergy with direct-acting antivirals (e.g., polymerase inhibitors like Remdesivir) against emerging RNA viruses, where its uncompetitive mechanism prevents the compensatory nucleotide surges that often blunt the efficacy of nucleoside analogs[1].

Cell-Free Biochemical and Structural Assays

Merimepodib’s activation-independent, nanomolar affinity (Ki = 7–10 nM) makes it the ideal positive control for cell-free IMPDH enzymatic assays and X-ray crystallography studies. Unlike Ribavirin, which requires conversion to a triphosphate form to be active, Merimepodib can be applied directly to purified IMPDH, ensuring precise, reproducible measurement of direct target engagement [2].

Immunosuppression and Oncology Pathway Validation

In oncology models where IMPDH2 is upregulated (e.g., glioblastoma, small cell lung cancer), Merimepodib serves as a potent tool compound to validate the de novo guanine nucleotide biosynthesis pathway as a therapeutic target. Its structural distinction from mycophenolic acid allows researchers to confirm that observed anti-proliferative effects are strictly due to IMPDH inhibition rather than scaffold-specific off-target effects [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

452.16958450 Da

Monoisotopic Mass

452.16958450 Da

Heavy Atom Count

33

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2ZL2BA06FU

Drug Indication

For the treatment of hepatitis C virus (HCV) infection.

Pharmacology

Merimepodib, an oral drug, contains a novel inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme responsible for stimulating the production of lymphocytes. Merimepodib has the potential to exert direct antiviral activity, as well as affect the immune response by acting on lymphocyte migration and proliferation. Consequently, merimepodib may be an effective treatment for hepatitis C virus (HCV) infection, as the disease involves both viral proliferation and liver inflammation.
Merimepodib is an inosine monophosphate dehydrogenase (IMPDH) inhibitor with activity against hepatitis C virus (HCV). IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, and treatment with merimepodib reduces the intracellular guanine nucleotide levels that are required for RNA and DNA synthesis, resulting in antiproliferative and antiviral effect.

Mechanism of Action

Merimepodib is a orally active inhibitor of inosine monophospate dehydrogenase (IMPDH). IMPDH inhibition leads to a reduction in intracellular guanosine triphosphate (GTP), a molecule required for DNA and RNA synthesis.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
IMPDH [HSA:3614 3615] [KO:K00088]

Other CAS

198821-22-6

Wikipedia

Merimepodib

Dates

Last modified: 08-15-2023
1: McHutchison JG, Shiffman ML, Cheung RC, Gordon SC, Wright TL, Pottage JC Jr, McNair L, Ette E, Moseley S, Alam J. A randomized, double-blind, placebo-controlled dose-escalation trial of merimepodib (VX-497) and interferon-alpha in previously untreated patients with chronic hepatitis C. Antivir Ther. 2005;10(5):635-43. PubMed PMID: 16152757.
2: Decker CJ, Heiser AD, Chaturvedi PR, Faust TJ, Ku G, Moseley S, Nimmesgern E. The novel IMPDH inhibitor VX-497 prolongs skin graft survival and improves graft versus host disease in mice. Drugs Exp Clin Res. 2001;27(3):89-95. PubMed PMID: 11447770.
3: Phase II clinical trial of VX-497 for HCV infection begins. AIDS Patient Care STDS. 1998 Dec;12(12):944. PubMed PMID: 11362074.
4: Jain J, Almquist SJ, Shlyakhter D, Harding MW. VX-497: a novel, selective IMPDH inhibitor and immunosuppressive agent. J Pharm Sci. 2001 May;90(5):625-37. PubMed PMID: 11288107.
5: Markland W, McQuaid TJ, Jain J, Kwong AD. Broad-spectrum antiviral activity of the IMP dehydrogenase inhibitor VX-497: a comparison with ribavirin and demonstration of antiviral additivity with alpha interferon. Antimicrob Agents Chemother. 2000 Apr;44(4):859-66. PubMed PMID: 10722482; PubMed Central PMCID: PMC89783.

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